Cas no 2228569-66-0 (1H-1,3-benzodiazole-5-sulfonyl fluoride)

1H-1,3-Benzodiazole-5-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride moiety enables selective covalent modification of nucleophilic residues, such as serine or threonine, in target proteins, making it valuable for probe design and activity-based protein profiling (ABPP). The benzodiazole core contributes to enhanced stability and binding affinity in molecular interactions. This compound is particularly useful for developing irreversible inhibitors or affinity-based probes due to its balanced reactivity and selectivity. It serves as a versatile intermediate in the synthesis of bioactive molecules, offering compatibility with diverse synthetic routes. Proper handling is advised due to its moisture-sensitive nature.
1H-1,3-benzodiazole-5-sulfonyl fluoride structure
2228569-66-0 structure
Product name:1H-1,3-benzodiazole-5-sulfonyl fluoride
CAS No:2228569-66-0
MF:C7H5FN2O2S
MW:200.190203428268
MDL:MFCD32691508
CID:5164700
PubChem ID:154578305

1H-1,3-benzodiazole-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1H-1,3-benzodiazole-5-sulfonyl fluoride
    • MDL: MFCD32691508
    • Inchi: 1S/C7H5FN2O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
    • InChI Key: ZIJUHTRWDHIHSC-UHFFFAOYSA-N
    • SMILES: C1NC2=CC(S(F)(=O)=O)=CC=C2N=1

1H-1,3-benzodiazole-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987219-0.5g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
0.5g
$1428.0 2023-09-16
Enamine
EN300-1987219-5.0g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
5.0g
$5304.0 2023-07-10
Enamine
EN300-1987219-10.0g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
10.0g
$7866.0 2023-07-10
Enamine
EN300-1987219-1g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
1g
$1829.0 2023-09-16
A2B Chem LLC
BA06834-50mg
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
50mg
$545.00 2024-04-20
A2B Chem LLC
BA06834-1g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
1g
$1961.00 2024-04-20
Aaron
AR01JWAM-500mg
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
500mg
$1068.00 2025-02-11
Aaron
AR01JWAM-1g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
1g
$1361.00 2025-02-11
Aaron
AR01JWAM-10g
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
10g
$10841.00 2023-12-14
Aaron
AR01JWAM-250mg
1H-1,3-benzodiazole-5-sulfonyl fluoride
2228569-66-0 95%
250mg
$687.00 2025-02-11

Additional information on 1H-1,3-benzodiazole-5-sulfonyl fluoride

Research Brief on 1H-1,3-benzodiazole-5-sulfonyl fluoride (CAS: 2228569-66-0): Recent Advances and Applications

1H-1,3-benzodiazole-5-sulfonyl fluoride (CAS: 2228569-66-0) has emerged as a promising chemical probe and therapeutic agent in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify target proteins, making it a valuable tool for studying enzyme mechanisms and developing targeted therapies. Recent studies have highlighted its potential in covalent inhibitor design, activity-based protein profiling (ABPP), and drug discovery.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of 1H-1,3-benzodiazole-5-sulfonyl fluoride as a selective covalent inhibitor of serine hydrolases. The researchers utilized this compound to profile enzyme activity in complex biological systems, revealing novel insights into metabolic pathways and disease mechanisms. The study reported a remarkable selectivity profile, with minimal off-target effects observed in proteome-wide analyses.

In the context of drug discovery, 1H-1,3-benzodiazole-5-sulfonyl fluoride has shown promise as a warhead for covalent drug design. A recent patent application (WO2023056321) describes its incorporation into small molecule inhibitors targeting inflammatory mediators. The compound's ability to form stable yet reversible bonds with target proteins offers advantages over traditional irreversible inhibitors, potentially reducing toxicity concerns while maintaining therapeutic efficacy.

Structural studies using X-ray crystallography have provided atomic-level insights into the binding mode of 1H-1,3-benzodiazole-5-sulfonyl fluoride with its protein targets. These structural data, published in Nature Chemical Biology (2024), reveal how the benzodiazole core contributes to both binding affinity and selectivity, while the sulfonyl fluoride moiety enables covalent modification of catalytic residues. This structural understanding is facilitating the rational design of next-generation inhibitors.

From a synthetic chemistry perspective, recent advances have improved the accessibility of 1H-1,3-benzodiazole-5-sulfonyl fluoride and its derivatives. A 2024 Organic Letters publication described a novel, high-yield synthetic route that enables rapid diversification of the benzodiazole scaffold. This methodological breakthrough is expected to accelerate structure-activity relationship studies and medicinal chemistry optimization efforts.

Looking forward, researchers are exploring the application of 1H-1,3-benzodiazole-5-sulfonyl fluoride in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that this compound can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), opening new avenues for the development of novel therapeutic modalities.

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